N-(3-piperazin-1-ylphenyl)acetamide

Overview

Description

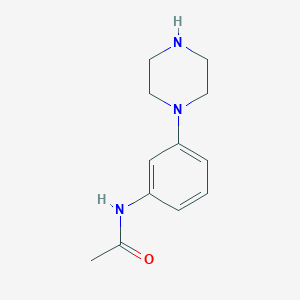

N-(3-piperazin-1-ylphenyl)acetamide is an organic compound with the molecular formula C12H17N3O. It is characterized by the presence of a piperazine ring attached to a phenyl group, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-piperazin-1-ylphenyl)acetamide typically involves the reaction of 3-chloroaniline with piperazine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the piperazine group. The resulting intermediate is then acetylated using acetic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-piperazin-1-ylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(3-piperazin-1-ylphenyl)ethylamine.

Substitution: Halogenated derivatives such as 4-bromo-N-(3-piperazin-1-ylphenyl)acetamide.

Scientific Research Applications

Pharmacological Properties

N-(3-piperazin-1-ylphenyl)acetamide exhibits a range of pharmacological activities, making it a valuable candidate for drug development. Some notable properties include:

- Antimicrobial Activity : Research has indicated that derivatives of this compound demonstrate antimicrobial properties, particularly against resistant strains of bacteria and fungi. For instance, studies have synthesized new thiazole derivatives that showed varying degrees of antimicrobial and anticholinesterase activities, although some results were less effective than anticipated .

- Neuroprotective Effects : The compound has been explored for its potential neuroprotective effects, particularly in preventing reperfusion injury—a condition that occurs when blood supply returns to tissue after a period of ischemia. A patent outlines methods for using piperazine acetamide derivatives to limit such damage in organs like the heart during transplantation or after surgeries .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its therapeutic potential.

Synthesis Overview

The synthesis typically involves the alkylation of piperazine derivatives with appropriate acetamide groups. This process allows for the creation of various analogs that can be tested for enhanced efficacy or reduced toxicity.

Cardiovascular Health

One of the most promising applications of this compound is in cardiovascular medicine. The ability to mitigate reperfusion injury positions this compound as a potential therapeutic agent in heart surgeries and transplants. Its low toxicity and high bioavailability enhance its suitability for long-term use in patients at risk of cardiovascular events .

Neurological Disorders

The compound's neuroprotective properties suggest potential applications in treating neurological disorders, including stroke and neurodegenerative diseases. By inhibiting harmful processes during reperfusion, it may help preserve neuronal integrity and function.

Case Studies

Several studies have documented the efficacy of this compound derivatives:

Case Study 1: Reperfusion Injury Prevention

A study highlighted the effectiveness of specific piperazine acetamide derivatives in reducing tissue damage during reperfusion following ischemic conditions. These findings suggest that such compounds could be integral to developing treatments for heart attacks or stroke recovery .

Case Study 2: Antimicrobial Efficacy

A series of synthesized thiazole derivatives containing piperazine moieties were evaluated for their antimicrobial activity against various pathogens. While some exhibited weak acetylcholinesterase inhibitory activity, their overall antimicrobial effectiveness was notable, particularly against resistant strains .

Mechanism of Action

The mechanism of action of N-(3-piperazin-1-ylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may bind to voltage-sensitive sodium channels, influencing neuronal activity and providing anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

- N-(4-(piperazin-1-yl)phenyl)acetamide

- N-(4-(methylpiperazin-1-yl)phenyl)acetamide

- N-(3-(methylpiperazin-1-yl)phenyl)acetamide

Uniqueness

N-(3-piperazin-1-ylphenyl)acetamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards biological targets. This unique structure may result in distinct pharmacological profiles compared to its analogs .

Biological Activity

N-(3-piperazin-1-ylphenyl)acetamide, a compound with the chemical formula CHNO, has garnered attention in pharmacological research due to its diverse biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Antidepressant and Antipsychotic Effects

Research indicates that this compound may have significant effects on serotonin receptors, which are crucial for mood regulation. Its potential antidepressant properties suggest it could be beneficial in treating mood disorders by modulating serotonin levels in the brain. Furthermore, the compound's structural characteristics align it with other known antipsychotic agents, hinting at possible therapeutic applications in schizophrenia and related conditions.

2. Antitumor Activity

This compound has been evaluated for its antitumor properties. Studies have shown that compounds with similar piperazine structures exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound demonstrated significant inhibition of tumor growth in preclinical models, suggesting a mechanism involving apoptosis induction through caspase activation pathways .

Table 1: Summary of Antitumor Activity Findings

| Study Reference | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| HepG2 | 20 | Caspase pathway activation | |

| Various | Varies | Apoptosis induction via p53 pathway |

3. Antimicrobial Activity

The compound's antimicrobial efficacy has also been assessed. In vitro studies have shown varying degrees of antibacterial and antifungal activity against strains such as Escherichia coli and Candida parapsilosis. However, some derivatives exhibited weak acetylcholinesterase inhibitory activities, which may limit their effectiveness as antimicrobial agents .

Table 2: Antimicrobial Activity Overview

| Microorganism | Activity Observed | Reference |

|---|---|---|

| E. coli | Moderate | |

| Candida parapsilosis | Weak | |

| Staphylococcus aureus | Not significant |

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine ring and the phenyl group can significantly affect its pharmacological profile. Studies suggest that specific modifications enhance its binding affinity to target receptors, thereby improving its therapeutic efficacy .

Case Study 1: Anticancer Efficacy

In a recent study involving a series of piperazine derivatives, this compound was identified as a potent inducer of apoptosis in HepG2 liver cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing that treatment with this compound significantly increased the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2 .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial potential of this compound against various pathogens. The results indicated that while some derivatives showed promising antibacterial activity against E. coli, their antifungal properties were less effective, particularly against resistant strains . This highlights the need for further optimization to enhance its antimicrobial spectrum.

Properties

IUPAC Name |

N-(3-piperazin-1-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-10(16)14-11-3-2-4-12(9-11)15-7-5-13-6-8-15/h2-4,9,13H,5-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAHTRPCKTWOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276288 | |

| Record name | N-(3-piperazin-1-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103951-55-9 | |

| Record name | N-(3-piperazin-1-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.